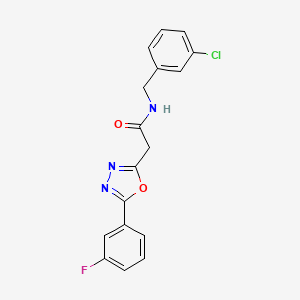

N-(3-chlorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-chlorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic compound. It contains a benzyl group substituted with a chlorine atom, an oxadiazole ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

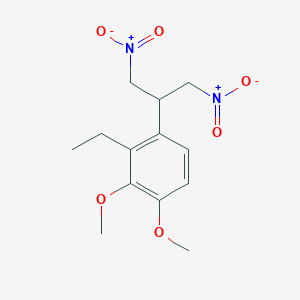

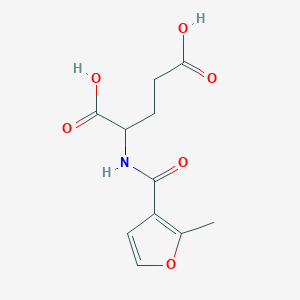

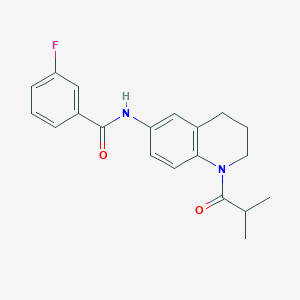

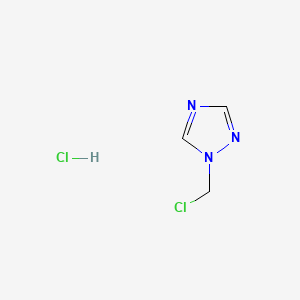

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the chlorobenzyl and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The chlorobenzyl and fluorophenyl groups would be attached to this central ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is generally stable but can participate in reactions under certain conditions. The chlorobenzyl and fluorophenyl groups could also potentially undergo reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antiviral Research

Compounds with structures similar to our compound of interest have been shown to possess antiviral activities. For instance, indole derivatives, which share some structural features with our compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, with further research needed to determine its efficacy against specific viral strains.

Anticancer Potential

Indole derivatives, which are structurally related to our compound, have been found to possess anticancer activities . The presence of the 1,3,4-oxadiazol ring in our compound could interact with various biological targets, potentially leading to the development of novel anticancer therapies.

Antimicrobial Activity

The structural complexity of our compound suggests that it might exhibit antimicrobial properties. Research into similar compounds has shown that they can act against a broad spectrum of bacteria and fungi, indicating a possible application in the development of new antimicrobial drugs .

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants . Our compound could potentially be used in agricultural research to explore its effects on plant hormone regulation and growth.

Safety and Hazards

Direcciones Futuras

The study of oxadiazole derivatives is a vibrant field due to their wide range of potential biological activities. Future research could explore the synthesis, characterization, and potential applications of “N-(3-chlorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” and related compounds .

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c18-13-5-1-3-11(7-13)10-20-15(23)9-16-21-22-17(24-16)12-4-2-6-14(19)8-12/h1-8H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPIFABETMCQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)

![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)